molecular formula C14H8N2O3 B1265726 4,4'-Oxybis(phenyl isocyanate) CAS No. 4128-73-8

4,4'-Oxybis(phenyl isocyanate)

Cat. No.: B1265726
CAS No.: 4128-73-8
M. Wt: 252.22 g/mol
InChI Key: KDLIYVDINLSKGR-UHFFFAOYSA-N
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Description

1,1’-Oxybis(4-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3This compound is primarily used in the synthesis of polyurethanes, particularly thermoplastic polyurethane elastomers.

Biochemical Analysis

Biochemical Properties

1,1’-Oxybis(4-isocyanatobenzene) plays a significant role in biochemical reactions, particularly in the formation of polymers through its interaction with various biomolecules. It reacts with amines to form ureas and with alcohols to form carbamates . These reactions are facilitated by enzymes such as urease and alcohol dehydrogenase, which catalyze the formation of these products. The compound’s isocyanate groups are highly reactive, allowing it to form covalent bonds with proteins and other biomolecules, leading to the formation of stable complexes .

Cellular Effects

1,1’-Oxybis(4-isocyanatobenzene) has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction, leading to altered gene expression and cellular metabolism . The compound’s interaction with cellular proteins can result in changes in cell function, including the inhibition of cell proliferation and induction of apoptosis in certain cell types . Additionally, it can disrupt cellular homeostasis by affecting the balance of reactive oxygen species (ROS) and antioxidant defenses .

Molecular Mechanism

At the molecular level, 1,1’-Oxybis(4-isocyanatobenzene) exerts its effects through covalent binding interactions with biomolecules. The isocyanate groups react with nucleophilic sites on proteins, such as amino and thiol groups, leading to the formation of stable adducts . This can result in enzyme inhibition or activation, depending on the specific protein targets. For example, the compound can inhibit enzymes involved in cellular detoxification processes, leading to the accumulation of toxic metabolites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Oxybis(4-isocyanatobenzene) can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1,1’-Oxybis(4-isocyanatobenzene) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . At high doses, the compound can induce toxic effects, including organ damage and systemic toxicity . These adverse effects are likely due to the compound’s reactivity with cellular proteins and the resulting disruption of cellular processes .

Metabolic Pathways

1,1’-Oxybis(4-isocyanatobenzene) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic reactions can affect metabolic flux and alter the levels of metabolites within cells . Additionally, the compound’s reactivity with proteins can result in the formation of protein adducts that may interfere with normal metabolic processes .

Transport and Distribution

Within cells and tissues, 1,1’-Oxybis(4-isocyanatobenzene) is transported and distributed through interactions with transporters and binding proteins . The compound can bind to serum albumin and other carrier proteins, facilitating its transport through the bloodstream and its distribution to various tissues . Once inside cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects . The compound’s distribution within tissues can influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of 1,1’-Oxybis(4-isocyanatobenzene) can affect its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion . Additionally, the compound’s localization to mitochondria can result in the disruption of mitochondrial function and the induction of apoptosis . These subcellular localization patterns are critical for understanding the compound’s overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Oxybis(4-isocyanatobenzene) can be synthesized through the reaction of 4,4’-oxybis(benzenamine) with phosgene. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, under controlled temperature conditions to ensure the safe handling of phosgene .

Industrial Production Methods

In industrial settings, the production of 1,1’-Oxybis(4-isocyanatobenzene) involves large-scale phosgenation processes. The process requires stringent safety measures due to the toxic nature of phosgene. The resulting product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(4-isocyanatobenzene) primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions lead to the formation of urethanes, ureas, and polyureas, respectively .

Common Reagents and Conditions

    Alcohols: Reacts with alcohols to form urethanes under mild heating conditions.

    Amines: Reacts with amines to form ureas at room temperature.

    Water: Reacts with water to form polyureas, typically under ambient conditions.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyureas: Formed from the reaction with water.

Scientific Research Applications

1,1’-Oxybis(4-isocyanatobenzene) has a wide range of applications in scientific research and industry:

    Chemistry: Used in the synthesis of polyurethanes, which are essential materials in various applications such as coatings, adhesives, and foams.

    Biology: Utilized in the development of biocompatible materials for medical devices and implants.

    Medicine: Employed in the production of drug delivery systems and controlled-release formulations.

    Industry: Integral in the manufacture of thermoplastic polyurethane elastomers, which are used in automotive parts, footwear, and textiles.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis(4-isocyanatobenzene) (MDI): Another widely used isocyanate in polyurethane production.

    1,1’-Methanediylbis(4-isocyanatocyclohexane): An aliphatic diisocyanate used in the synthesis of polyurethanes.

Uniqueness

1,1’-Oxybis(4-isocyanatobenzene) is unique due to its ether linkage, which imparts flexibility and improved mechanical properties to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

1-isocyanato-4-(4-isocyanatophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2O3/c17-9-15-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16-10-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIYVDINLSKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3
Record name 4,4'-DIISOCYANATODIPHENYL ETHER
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DSSTOX Substance ID

DTXSID6044937
Record name 1,1'-oxybis(4-isocyanatobenzene)
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Molecular Weight

252.22 g/mol
Source PubChem
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CAS No.

4128-73-8
Record name 4,4'-DIISOCYANATODIPHENYL ETHER
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Record name 4,4′-Diisocyanatodiphenyl ether
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Record name 1,1'-Oxybis(4-isocyanatobenzene)
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Record name Benzene, 1,1'-oxybis[4-isocyanato-
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Record name 1,1'-oxybis(4-isocyanatobenzene)
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Record name 1,1'-Oxybis(4-isocyanatobenzene)
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Record name 1,1'-OXYBIS(4-ISOCYANATOBENZENE)
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